molecular formula C21H29N3O4 B14182313 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

Cat. No.: B14182313
M. Wt: 387.5 g/mol
InChI Key: RJKVAASIGZSGEO-UHFFFAOYSA-N
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Description

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reactions: The indole and piperazine moieties are coupled using a suitable linker, such as a bromoalkane, under basic conditions.

    Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is later removed under acidic conditions.

    Final Coupling: The propanoic acid group is introduced through a coupling reaction with the piperazine-indole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in protein active sites, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.

Uniqueness

The uniqueness of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, piperazine ring, and propanoic acid group allows for diverse interactions with biological targets and makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)16(14-24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26)

InChI Key

RJKVAASIGZSGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CNC3=CC=CC=C32)CCC(=O)O

Origin of Product

United States

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